molecular formula C39H67N11O9S B15168857 L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-cysteine CAS No. 650610-30-3

L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-cysteine

Cat. No.: B15168857
CAS No.: 650610-30-3
M. Wt: 866.1 g/mol
InChI Key: QDRVYQXTLPOANT-XIJWKTHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-cysteine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of several amino acids, each contributing to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can facilitate the substitution of amino acid residues.

Major Products Formed

The major products formed from these reactions include modified peptides with altered structural and functional properties, such as increased stability or altered biological activity.

Scientific Research Applications

L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-cysteine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-cysteine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-lysyl-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-cysteine: Lacks the diaminomethylidene group, which may alter its properties.

    L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-alanine: Substitutes cysteine with alanine, affecting its reactivity and function.

Uniqueness

L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-leucyl-L-cysteine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This group can influence the peptide’s binding affinity, stability, and overall biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

650610-30-3

Molecular Formula

C39H67N11O9S

Molecular Weight

866.1 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C39H67N11O9S/c1-22(2)17-28(35(55)47-29(18-23(3)4)36(56)50-31(21-60)38(58)59)48-37(57)30(20-51)49-34(54)27(14-10-16-44-39(42)43)46-33(53)26(13-8-9-15-40)45-32(52)25(41)19-24-11-6-5-7-12-24/h5-7,11-12,22-23,25-31,51,60H,8-10,13-21,40-41H2,1-4H3,(H,45,52)(H,46,53)(H,47,55)(H,48,57)(H,49,54)(H,50,56)(H,58,59)(H4,42,43,44)/t25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

QDRVYQXTLPOANT-XIJWKTHWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.